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molecular formula C8H7NO4 B1295978 1-(2-Hydroxy-3-nitrophenyl)ethanone CAS No. 28177-69-7

1-(2-Hydroxy-3-nitrophenyl)ethanone

Cat. No. B1295978
M. Wt: 181.15 g/mol
InChI Key: XQZGSPSZLMKODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082849

Procedure details

10.0 g of 2-hydroxyacetophenone is dissolved in 60 ml of glacial acetic acid. 10.4 ml of nitric acid (specific gravity=1.40) is then added over 2 hours at room temperature. The mixture is stirred for 17 hours, then poured onto ice and the resulting precipitate (containing both the 3- and 5-nitro isomers) collected. The isomers are separated by HPLC to give 4.0 g of 2-hydroxy-3-nitroacetophenone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3- and 5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[N+:11]([O-])([OH:13])=[O:12].C(O)(=[O:17])C>>[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]=1[OH:17])=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
3- and 5-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
The isomers are separated by HPLC

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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